Dual SYK/FLT3 Inhibition Potency Superior to Single-Target SYK and FLT3 Inhibitors
TAK-659 hydrochloride inhibits SYK with an IC50 of 3.2 nM and FLT3 with an IC50 of 4.6 nM in cell-free assays [1]. In contrast, the leading single-target SYK inhibitor entospletinib exhibits an IC50 of 7.7 nM against SYK but shows 13- to >1000-fold selectivity against FLT3 (i.e., minimal FLT3 inhibition) . Fostamatinib (R788 active metabolite R406) inhibits SYK with an IC50 of 41 nM and is 5-fold less potent against FLT3 . Thus, TAK-659 hydrochloride provides a 2.4-fold improvement in SYK potency over entospletinib and a 12.8-fold improvement over fostamatinib, while simultaneously inhibiting FLT3 at low nanomolar concentrations where other SYK inhibitors are essentially inactive.
| Evidence Dimension | Inhibitory potency (IC50) against SYK and FLT3 kinases |
|---|---|
| Target Compound Data | SYK IC50 = 3.2 nM; FLT3 IC50 = 4.6 nM |
| Comparator Or Baseline | Entospletinib: SYK IC50 = 7.7 nM, FLT3 inactive. Fostamatinib (R406): SYK IC50 = 41 nM, FLT3 IC50 ~205 nM (5-fold less potent). |
| Quantified Difference | TAK-659 is 2.4x more potent vs entospletinib (SYK) and 12.8x more potent vs fostamatinib (SYK); unique dual nanomolar FLT3 activity absent in entospletinib and weaker in fostamatinib. |
| Conditions | Cell-free kinase activity assays using recombinant human SYK and FLT3 proteins. |
Why This Matters
A researcher needing concurrent inhibition of SYK and FLT3 pathways would require two separate compounds if using single-target agents, introducing pharmacokinetic and dosing complexity; TAK-659 hydrochloride achieves both with a single molecule at clinically relevant concentrations.
- [1] Lam, B., Arikawa, Y., Cramlett, J., Dong, Q., de Jong, R., Feher, V., ... & Jennings, A. (2016). Discovery of TAK-659 an orally available investigational inhibitor of Spleen Tyrosine Kinase (SYK). Bioorganic & Medicinal Chemistry Letters, 26(24), 5947-5950. View Source
